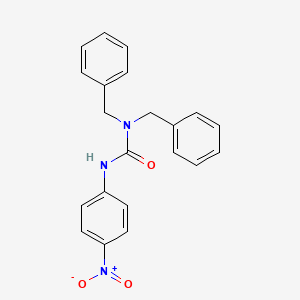
N,N-Dibenzyl-N'-(4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-N’-(4-nitrophenyl)urea is a chemical compound known for its unique structure and properties It is a derivative of urea, where the nitrogen atoms are substituted with benzyl and 4-nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(4-nitrophenyl)urea typically involves the reaction of benzylamine with 4-nitrophenyl isocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .
Industrial Production Methods
Industrial production of N,N-Dibenzyl-N’-(4-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
化学反応の分析
Types of Reactions
N,N-Dibenzyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-Dibenzyl-N’-(4-aminophenyl)urea.
Reduction: Formation of N,N-Dibenzyl-N’-(4-aminophenyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
N,N-Dibenzyl-N’-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dibenzyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The benzyl groups may also play a role in binding to hydrophobic pockets within the target molecules .
類似化合物との比較
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: Similar structure but lacks the benzyl groups.
N,N-Dibenzylurea: Lacks the nitro group.
N,N’-Dibenzyl-N’-phenylurea: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
N,N-Dibenzyl-N’-(4-nitrophenyl)urea is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
86764-73-0 |
|---|---|
分子式 |
C21H19N3O3 |
分子量 |
361.4 g/mol |
IUPAC名 |
1,1-dibenzyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C21H19N3O3/c25-21(22-19-11-13-20(14-12-19)24(26)27)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,25) |
InChIキー |
HMWRPGRIRJVVFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















